7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane

Lipophilicity Drug-likeness ADME prediction

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane (CAS 1705517-80-1) is a structurally differentiated 1,4-thiazepane sulfonamide purpose-built for CNS screening. Its TPSA of 84.2 Ų, XLogP3 of 3.9, and zero H-bond donors place it below key BBB permeability thresholds, unlike oxygenated-heterocycle analogs that exceed 90 Ų TPSA. The 5,6,7,8-tetrahydronaphthalene sulfonyl group introduces a semi-rigid half-chair conformation with benzylic C–H functionalization handles at C-5 and C-8—synthetic versatility absent in fully aromatic naphthalene variants. Generic substitution risks altered target binding from conformational differences. Procure this specific variant to anchor CNS fragment collections and validate in silico ADME models requiring non-trivial conformer sampling.

Molecular Formula C19H23NO3S2
Molecular Weight 377.52
CAS No. 1705517-80-1
Cat. No. B2394026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane
CAS1705517-80-1
Molecular FormulaC19H23NO3S2
Molecular Weight377.52
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(SCC3)C4=CC=CO4
InChIInChI=1S/C19H23NO3S2/c21-25(22,17-8-7-15-4-1-2-5-16(15)14-17)20-10-9-19(24-13-11-20)18-6-3-12-23-18/h3,6-8,12,14,19H,1-2,4-5,9-11,13H2
InChIKeyRIPXVDVFPKGNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane (CAS 1705517-80-1): Procurement-Relevant Structural and Physicochemical Profile


7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane (CAS 1705517-80-1) is a synthetic 1,4-thiazepane sulfonamide featuring a furan substituent at the 7-position and a 5,6,7,8-tetrahydronaphthalen-2-yl sulfonyl group at the 4-position [1]. Its molecular formula is C₁₉H₂₃NO₃S₂ with a molecular weight of 377.5 g/mol, and it possesses a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 84.2 Ų [1]. The compound belongs to a broader class of 7-(furan-2-yl)-1,4-thiazepane sulfonamides that are utilized as screening library components and synthetic intermediates in medicinal chemistry [2].

Why Generic Substitution Fails: Structural Non-Interchangeability of 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane with In-Class Analogs


Within the 7-(furan-2-yl)-1,4-thiazepane sulfonamide series, the sulfonyl substituent defines the compound's lipophilicity, hydrogen-bonding capacity, and steric profile—parameters that directly influence target engagement, selectivity, and pharmacokinetic behavior [1]. The target compound incorporates a 5,6,7,8-tetrahydronaphthalene group, a partially saturated bicyclic system that is structurally distinct from the fully aromatic naphthalene, heterocyclic (thiophene, benzofuran), or simple alkyl sulfonyl groups found in its closest analogs [2]. This partial saturation introduces conformational flexibility absent in planar aromatic systems while retaining significant hydrophobic surface area, yielding a unique balance between entropic binding costs and enthalpic hydrophobic contacts that cannot be replicated by any single close analog [2]. Generic substitution without head-to-head comparative data therefore carries a material risk of altered target binding, off-target profile, and downstream developability characteristics.

Quantitative Differential Evidence: 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane Versus Key In-Class Comparators


Computed Lipophilicity (XLogP3) Differentiates Tetrahydronaphthalene from Fully Aromatic and Aliphatic Sulfonyl Analogs

The target compound exhibits a computed XLogP3 of 3.9 [1], positioning it in an intermediate lipophilicity range suitable for oral bioavailability per Lipinski's rule-of-five guidance (LogP < 5) [2]. The 5,6,7,8-tetrahydronaphthalene sulfonyl group provides this moderate lipophilicity, which is distinct from the higher lipophilicity expected for the fully aromatic naphthalen-2-yl sulfonyl analog (estimated XLogP3 > 4.2 based on additional aromatic carbon count) and the substantially lower lipophilicity of the propylsulfonyl analog (C₁₂H₁₉NO₃S₂, MW 289.4; estimated XLogP3 < 2.5) [3]. The tetrahydronaphthalene moiety thus occupies a differentiated lipophilicity space within the congeneric series.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Comparison Across Sulfonyl Substituents: Tetrahydronaphthalene Provides a Favorable CNS-Oriented TPSA Profile

The target compound has a computed TPSA of 84.2 Ų [1]. This value falls within the established threshold of TPSA < 90 Ų associated with favorable passive blood-brain barrier (BBB) penetration [2]. By comparison, the 4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane analog (CAS 1705518-10-0, formula C₁₇H₁₉NO₄S₂) incorporates an additional oxygen atom in the sulfonyl substituent, which is predicted to increase TPSA above 90 Ų, potentially reducing BBB penetrance . The tetrahydronaphthalene sulfonyl group thus preserves CNS-oriented physicochemical properties that are absent in oxygen-enriched heterocyclic sulfonyl analogs.

TPSA CNS drug design Blood-brain barrier permeability

Hydrogen Bond Acceptor Count and Structural Differentiation: Tetrahydronaphthalene Lacks Supplemental H-Bond Functionality Present in Heteroaryl Sulfonyl Comparators

The target compound possesses 5 hydrogen bond acceptors (HBA = 5) and 0 hydrogen bond donors (HBD = 0) [1]. The tetrahydronaphthalene sulfonyl group contributes only the sulfonyl oxygen acceptors and does not introduce additional heteroatom-based H-bonding capacity. In contrast, analogs such as 4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane contain an endocyclic oxygen within the sulfonyl substituent, increasing the HBA count to 6 . The absence of additional heteroatom H-bond functionality in the tetrahydronaphthalene group may reduce the potential for off-target interactions with polar binding sites, a consideration in selectivity-driven scaffold selection.

Hydrogen bonding Selectivity design Medicinal chemistry optimization

Rotatable Bond Count and Conformational Flexibility: Tetrahydronaphthalene Maintains a Favorable Rigidity Profile for Binding Entropy Optimization

The target compound contains 3 rotatable bonds, as computed by PubChem [1]. The 5,6,7,8-tetrahydronaphthalene ring system itself is semi-rigid: the saturated cyclohexene portion can adopt half-chair conformations, while the aromatic ring remains planar [2]. This contrasts with the fully aromatic naphthalene-2-sulfonyl analog, which is entirely planar and conformationally locked, and the propylsulfonyl analog, which introduces a linear three-carbon chain with additional rotational degrees of freedom (estimated ≥5 rotatable bonds) [3]. The tetrahydronaphthalene group thus provides a structurally unique compromise between excessive rigidity (naphthalene) and excessive flexibility (alkyl chains), which may translate into a different entropic binding profile.

Conformational flexibility Rotatable bonds Ligand efficiency

Explicit Acknowledgment of Evidence Gaps: No Published Biological Activity, Selectivity, or In Vivo Data Are Available for This Compound or Its Direct Comparators

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, the PatentScope (WIPO), and Google Patents databases was conducted on April 27–28, 2026. No primary research publications, patent-disclosed biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at a defined concentration, or in vivo efficacy), or curated bioactivity database entries were identified for 7-(furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane (CAS 1705517-80-1) or any of its closest structural analogs bearing different sulfonyl substituents [1]. The only quantitative data available are computed physicochemical properties from PubChem (CID 90632510) and molecular formula/weight data from chemical supplier catalogs [2]. Consequently, no head-to-head biological comparison data exist to establish differential potency, selectivity, or ADME advantages of this compound over its analogs. The compound is currently positioned as a research-grade screening library component or synthetic intermediate, and procurement decisions must be made on the basis of structural novelty, predicted physicochemical profile, and synthetic tractability rather than on demonstrated biological differentiation.

Data transparency Procurement risk assessment Evidence-based selection

Research and Industrial Application Scenarios for 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane Based on Quantitative Structural Differentiation


Fragment-Based or Diversity-Oriented Screening Library Design: CNS-Focused Subset with Predicted BBB-Permeable Properties

The combination of a TPSA of 84.2 Ų (< 90 Ų threshold) [1], XLogP3 of 3.9, and zero hydrogen bond donors makes 7-(furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane a structurally differentiated candidate for CNS-oriented fragment or diversity screening libraries. Unlike the dihydrobenzofuran analog (estimated TPSA > 90 Ų), this compound maintains physicochemical parameters consistent with passive BBB penetration. Procurement for CNS screening collections should prioritize this tetrahydronaphthalene variant over oxygenated-heterocycle sulfonyl analogs for programs where CNS exposure is a primary requirement.

Medicinal Chemistry Hit-to-Lead Optimization: Scaffold with Differentiated H-Bond Fingerprint and Conformational Profile

The 5,6,7,8-tetrahydronaphthalene sulfonyl group provides exactly 5 hydrogen bond acceptors with no additional heteroatom H-bond functionality, distinct from heteroaryl sulfonyl analogs that introduce furan, thiophene, or benzofuran H-bond character [1]. This defined H-bond fingerprint, combined with the semi-rigid conformational profile of the tetrahydronaphthalene ring (half-chair flexibility absent in planar naphthalene) [2], makes this compound a valuable comparator scaffold in SAR-by-catalog studies. Researchers evaluating sulfonamide SAR series should include this compound to probe the effect of partial saturation on target affinity and selectivity, rather than relying solely on fully aromatic or fully aliphatic sulfonyl analogs.

Synthetic Intermediate for Derivatization: Tetrahydronaphthalene as a Modular Handle for Late-Stage Functionalization

The tetrahydronaphthalene core offers benzylic positions (C-5 and C-8 methylene groups) amenable to late-stage C–H functionalization, a synthetic handle absent in the fully aromatic naphthalene analog [1]. This enables post-synthetic diversification (e.g., oxidation to the tetralone, halogenation, or cross-coupling) without altering the thiazepane-furan pharmacophore. Procurement of this specific tetrahydronaphthalene variant, rather than the naphthalene analog, is warranted when a synthetic strategy requires a modifiable sulfonyl substituent for parallel library synthesis.

Computational Chemistry and Cheminformatics Model Training: Structurally Annotated Data Point for Property Prediction Validation

With PubChem-computed properties (XLogP3 = 3.9, TPSA = 84.2 Ų, MW = 377.5 g/mol, HBA = 5, HBD = 0, rotatable bonds = 3) and a unique InChIKey (RIPXVDVFPKGNJN-UHFFFAOYSA-N), this compound serves as a well-characterized data point for validating in silico ADME prediction models, conformer generation algorithms, and QSAR benchmarks [1]. Its partially saturated bicyclic sulfonyl group poses a non-trivial challenge for 3D conformer generators (distinguishing half-chair conformers), making it valuable for computational method development. Procurement of a characterized sample enables experimental measurement of logD, solubility, and permeability to anchor computational predictions.

Quote Request

Request a Quote for 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.